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Compound of Interest

Compound Name: 4-Anilino-4-oxobutanoic Acid-d5

Cat. No.: B563091

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Anilino-4-oxobutanoic Acid-d5,
a deuterated stable isotope-labeled internal standard. This document details its chemical and
physical properties, outlines a probable synthetic route, and describes its primary application in
bioanalytical method development. Particular focus is given to its role in the quantitative
analysis of its non-deuterated analog, a significant metabolite of the histone deacetylase
inhibitor, Vorinostat. This guide is intended to serve as a valuable resource for researchers and
professionals engaged in drug metabolism, pharmacokinetics, and clinical trial sample analysis.

Introduction

4-Anilino-4-oxobutanoic Acid-d5 (N-phenylsuccinamic acid-d5) is the deuterated form of 4-
Anilino-4-oxobutanoic acid.[1] Stable isotope-labeled compounds are critical tools in analytical
chemistry, particularly in mass spectrometry-based quantification, where they serve as ideal
internal standards.[1] Due to their chemical identicality to the analyte of interest, they co-elute
chromatographically and exhibit similar ionization efficiency, correcting for variations in sample
preparation and instrument response.[1] The mass difference introduced by the deuterium
atoms allows for their distinct detection by the mass spectrometer.[1]

The primary application of 4-Anilino-4-oxobutanoic Acid-d5 is as an internal standard for the
quantification of 4-Anilino-4-oxobutanoic acid. The non-labeled compound is a major,
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pharmacologically inactive metabolite of Vorinostat (suberoylanilide hydroxamic acid), a histone
deacetylase inhibitor used in cancer therapy.[2][3] Accurate measurement of Vorinostat and its
metabolites is crucial for pharmacokinetic and drug metabolism studies.

Chemical and Physical Properties

The fundamental properties of 4-Anilino-4-oxobutanoic Acid-d5 are summarized in the table
below. These data are compiled from various chemical suppliers and databases.

Property Value Reference

] 4-0x0-4-((phenyl-
Chemical Name , o
d5)amino)butanoic acid

4-Anilino-d5-4-oxobutanoic

Synonyms Acid, N-(phenyl-d5)succinamic  [4]
acid

Molecular Formula C10HeDsNOs3

Molecular Weight 198.23 g/mol [5]

CAS Number 840529-98-8 [5]

Appearance White to off-white solid

Solubility Soluble in Methanol (MeOH)

) Chemical Purity: 295%;

Purity ] ]
Isotopic Enrichment: =98%

Storage 2-8°C, under inert atmosphere

Synthesis and Manufacturing

A specific, detailed experimental protocol for the synthesis of 4-Anilino-4-oxobutanoic Acid-
d>5 is not readily available in peer-reviewed literature. However, based on fundamental organic
chemistry principles and known reactions for the synthesis of its non-deuterated analog, a
probable synthetic route involves the acylation of commercially available aniline-d5 with
succinic anhydride.[1][6][7][8]
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Proposed Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom
of the aniline-d5 attacks one of the carbonyl carbons of succinic anhydride, leading to the
opening of the anhydride ring.

Reactants

Aniline-d5

Product

Nucleophilic Acyl

Substitution > 4-Anilino-4-oxobutanoic Acid-d5

Succinic Anhydride

Click to download full resolution via product page

Fig. 1: Proposed synthesis of 4-Anilino-4-oxobutanoic Acid-d5.

General Experimental Protocol

The following is a generalized protocol based on the synthesis of similar succinamic acid
derivatives. Optimization of solvent, temperature, and reaction time may be necessary.

» Dissolution: Dissolve succinic anhydride in a suitable aprotic solvent (e.g., toluene,
tetrahydrofuran) in a reaction flask equipped with a magnetic stirrer.

» Addition of Aniline-d5: Add a stoichiometric equivalent of aniline-d5 to the reaction mixture,
either neat or dissolved in the same solvent.

o Reaction: Stir the mixture at room temperature or with gentle heating for a period of 1 to 4
hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

o Work-up: Upon completion, the product may precipitate out of the solution. If so, it can be
collected by filtration. If the product remains in solution, the solvent can be removed under
reduced pressure.
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 Purification: The crude product can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water) to yield the final product.

Application in Bioanalytical Methods

The primary utility of 4-Anilino-4-oxobutanoic Acid-d5 is as an internal standard in liquid
chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 4-
Anilino-4-oxobutanoic acid in biological matrices such as plasma and urine.

Vorinostat Metabolism

Vorinostat undergoes extensive metabolism in humans. The major metabolic pathways include
glucuronidation and hydrolysis followed by B-oxidation.[2][3] The hydrolysis of the hydroxamic
acid moiety, followed by [3-oxidation, leads to the formation of 4-Anilino-4-oxobutanoic acid.[2]

Vorinostat Hydrolysis »| Hydrolysis Product B-Oxidation ) 4-Anilino-4-oxobutanoic

acid

Click to download full resolution via product page

Fig. 2: Simplified metabolic pathway of Vorinostat.

Proposed LC-MS/MS Method

While a specific validated method for 4-Anilino-4-oxobutanoic acid using its d5-labeled internal
standard is not publicly available, a general approach can be outlined based on common
practices for small molecule quantification in biological fluids.

Sample Preparation Workflow
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Fig. 3: General sample preparation workflow for bioanalysis.

Hypothetical LC-MS/MS Parameters
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Parameter

Suggested Conditions

LC Column

Reversed-phase C18 (e.g., 50 x 2.1 mm, 3.5
Hm)

Mobile Phase A

0.1% Formic acid in Water

Mobile Phase B

0.1% Formic acid in Acetonitrile/Methanol

Gradient

A suitable gradient from high aqueous to high

organic

Flow Rate

0.3 - 0.5 mL/min

Injection Volume

5-10 UL

lonization Mode

Electrospray lonization (ESI), Positive or

Negative

MS Detection

Multiple Reaction Monitoring (MRM)

MRM Transition (Analyte)

To be determined (e.g., [M+H]* — fragment ion)

MRM Transition (IS)

To be determined (e.g., [M+Ds+H]* - fragment

ion)

Conclusion

4-Anilino-4-oxobutanoic Acid-d5 is an essential analytical tool for the accurate quantification
of the corresponding Vorinostat metabolite. Its synthesis is straightforward based on
established chemical reactions. The use of this stable isotope-labeled internal standard in LC-
MS/MS assays is critical for robust and reliable pharmacokinetic and clinical studies involving
Vorinostat. This guide provides a foundational understanding for researchers and drug
development professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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